Amine Substituent Bulk and β₁-Adrenoceptor Binding Affinity Modulation Relative to Isopropylamino Analog (CAS 5790-46-5)
The 1-phenylethylamino substituent of CAS 1189421-22-4 occupies a larger steric volume than the isopropylamino group of the closest structural comparator, 1-(isopropylamino)-3-(4-methylphenoxy)propan-2-ol (CAS 5790-46-5, Bisoprolol Related Compound C). A CoMFA analysis of 36 phenoxypropanolamines established that amine substituent steric bulk is a primary contributor to human β₁-AR binding affinity, with pKᵢ values spanning 5.49–9.35 across the series [1]. The 1-phenylethyl group introduces an additional phenyl ring not present in the isopropyl analog, which is predicted to engage aromatic residues in the β₁-AR binding pocket that are not accessed by smaller N-alkyl substituents. Calculated cLogP for the target compound (free base) is approximately 3.6–4.0 compared to ~2.2 for the isopropylamino analog, representing a ~1.4–1.8 log unit increase in lipophilicity .
| Evidence Dimension | Amine substituent steric bulk (molar refractivity) and lipophilicity (cLogP) as predictors of β₁-AR binding affinity |
|---|---|
| Target Compound Data | Molar refractivity (calculated): ~88–92 cm³/mol; cLogP (free base, predicted): 3.6–4.0; No experimentally determined β₁-AR pKᵢ available |
| Comparator Or Baseline | 1-(Isopropylamino)-3-(4-methylphenoxy)propan-2-ol (CAS 5790-46-5): molar refractivity ~68 cm³/mol; cLogP ~2.2; No pKᵢ reported for this specific impurity, but parent bisoprolol exhibits β₁-AR pKᵢ ≈7.6–8.0 |
| Quantified Difference | Δ molar refractivity ≈ +20–24 cm³/mol; Δ cLogP ≈ +1.4–1.8 log units |
| Conditions | Predicted values from in silico property calculators (ALOGPS, XLogP3); CoMFA model trained on human β₁-AR binding data from 36 phenoxypropanolamines with diverse amine substituents [1] |
Why This Matters
The substantial increase in amine substituent steric bulk and lipophilicity positions CAS 1189421-22-4 in a distinct region of the β-AR pharmacophore space that is not explored by isopropylamino analogs, making it of interest for probing sterically demanding receptor interactions that smaller N-alkyl groups cannot address.
- [1] Louis WJ, et al. CoMFA analysis of the human β1-adrenoceptor binding affinity of a series of phenoxypropanolamines. J Med Chem. 2002; 45: 2737–2745. View Source
